
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride is a compound with significant importance in various scientific fields. It is a derivative of glutamic acid, an amino acid that plays a crucial role in the central nervous system. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as glutamic acid.
Reaction Conditions: The reaction conditions often involve the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, with stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in neurotransmission and its potential therapeutic effects.
Medicine: It is investigated for its potential use in treating neurological disorders and as a diagnostic tool.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with receptors and enzymes in the central nervous system.
Pathways: It influences neurotransmitter release and uptake, modulating synaptic transmission and neuronal activity.
Comparación Con Compuestos Similares
Similar Compounds
Glutamic Acid: A precursor to (2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride, glutamic acid is a key neurotransmitter.
Aspartic Acid: Another amino acid with similar properties and functions in the central nervous system.
GABA (Gamma-Aminobutyric Acid): A neurotransmitter with inhibitory effects, contrasting with the excitatory effects of glutamic acid derivatives.
Uniqueness
This compound is unique due to its specific structure and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.
Propiedades
Número CAS |
412052-24-5 |
|---|---|
Fórmula molecular |
C6H12ClNO5 |
Peso molecular |
213.61 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO5.ClH/c7-6(3-8,5(11)12)2-1-4(9)10;/h8H,1-3,7H2,(H,9,10)(H,11,12);1H/t6-;/m0./s1 |
Clave InChI |
DLONDRAYLRYLPB-RGMNGODLSA-N |
SMILES isomérico |
C(C[C@](CO)(C(=O)O)N)C(=O)O.Cl |
SMILES canónico |
C(CC(CO)(C(=O)O)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


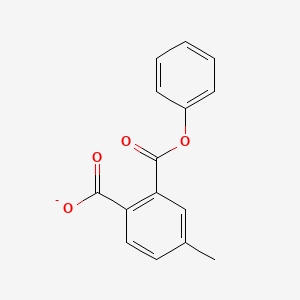
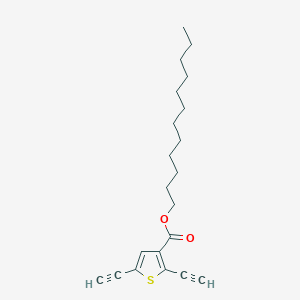
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
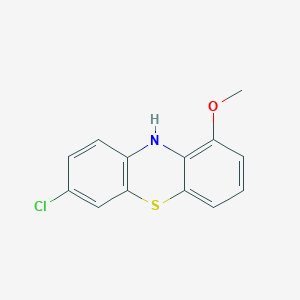

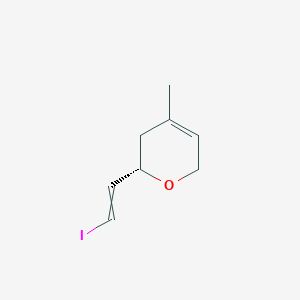
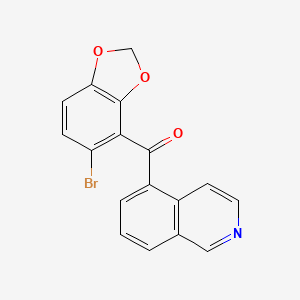
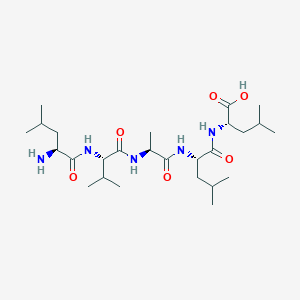
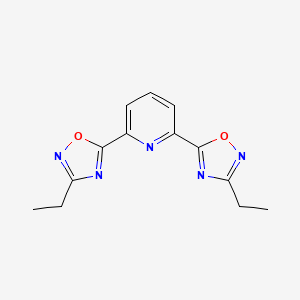
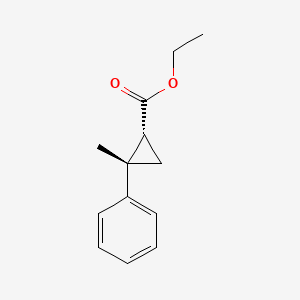
![Dimethyl[3-(pentafluorophenyl)propyl]silanol](/img/structure/B14234389.png)

![4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14234400.png)

